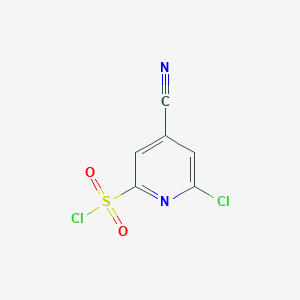
2',6'-Dimethyl-4'-fluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho positions relative to the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethyl-4’-fluoroacetophenone typically involves the Friedel-Crafts acylation of 2,6-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvent systems can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2’,6’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2’,6’-dimethyl-4’-fluorobenzoic acid.
Reduction: Formation of 2’,6’-dimethyl-4’-fluorobenzyl alcohol.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2’,6’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carbonyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
4’-Fluoroacetophenone: Lacks the methyl groups, resulting in different chemical and physical properties.
2’,6’-Dimethylacetophenone: Lacks the fluorine atom, affecting its reactivity and biological activity.
2’,6’-Dichloro-4’-fluoroacetophenone: Contains chlorine atoms instead of methyl groups, leading to different substitution patterns and reactivity.
Uniqueness: 2’,6’-Dimethyl-4’-fluoroacetophenone is unique due to the combined presence of the fluorine atom and methyl groups, which confer distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl groups influence its steric and electronic characteristics.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
1-(4-fluoro-2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 |
Clave InChI |
SDZNOAUBYOWMOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
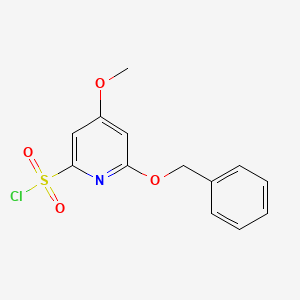
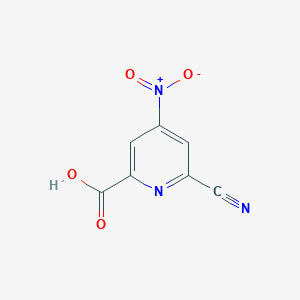

![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
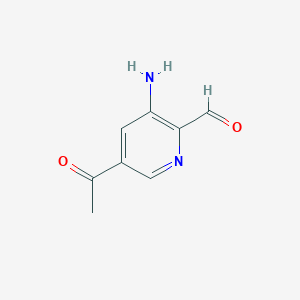
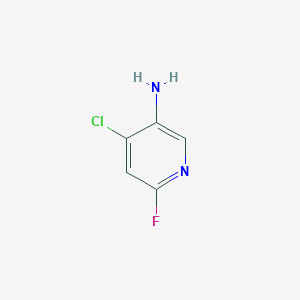
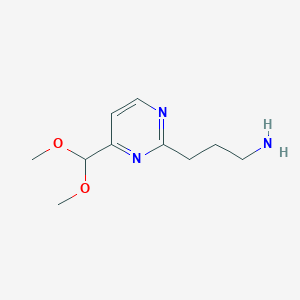
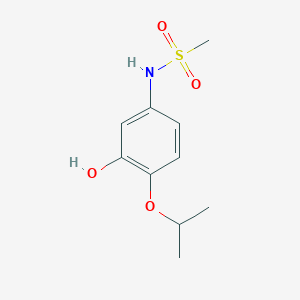
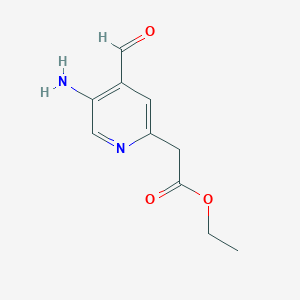
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)

![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
